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Abstract
Aclatonium Napadisilate, a parasympathomimetic agent, was developed as a prokinetic drug

for the treatment of gastrointestinal motility disorders. This technical guide provides a

comprehensive overview of the discovery, development, and pharmacological profile of

Aclatonium Napadisilate. The document details its origins from a natural product lead, its

mechanism of action as a muscarinic acetylcholine receptor agonist, and summarizes the

available preclinical and clinical findings. While the discontinuation of the drug has limited the

availability of extensive recent data, this guide synthesizes the known information to provide a

valuable resource for researchers in gastroenterology and pharmacology.

Discovery and Development History
The development of Aclatonium Napadisilate can be traced back to research on natural

products with prokinetic properties.

1.1. From Natural Product to a Synthetic Derivative

In 1969, Professor Kouji Miura and his team at Kanazawa University, Japan, isolated a

compound named "Kassein R" from the Pueraria root (Kudzu).[1] This compound

demonstrated promising effects on promoting gastrointestinal motility. Inspired by the

pharmacological activity of Kassein R, researchers at Toyama Chemical Co., Ltd. (later Fujifilm
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Toyama Chemical Co., Ltd.) embarked on a drug discovery program to develop a synthetic

compound with improved efficacy and safety.[2] This effort led to the synthesis of Aclatonium
Napadisilate, a quaternary ammonium compound.

1.2. Regulatory Approval and Market Discontinuation

Aclatonium Napadisilate, under the brand name Abovis®, was approved in Japan in June

1981 for the treatment of gastrointestinal motility disorders, including chronic gastritis, biliary

dyskinesia, and postoperative gastrointestinal complaints.[2][3] The drug was marketed for

many years; however, it was eventually discontinued.[2] The mild efficacy compared to newer

agents and a shift in the therapeutic landscape for gastrointestinal motility disorders likely

contributed to its discontinuation.[2]

Chemical Synthesis
While the specific, detailed synthesis protocol for Aclatonium Napadisilate is not readily

available in the public domain, its structure as a quaternary ammonium salt of an acetyl-lactone

derivative provides insight into its likely synthetic pathway. The synthesis of such compounds

generally involves a multi-step process.

A generalized synthetic workflow for a quaternary ammonium compound like Aclatonium
would likely involve:

Synthesis of the core scaffold: This would involve the formation of the lactone ring with the

appropriate stereochemistry.

Esterification: Introduction of the acetyl group.

Quaternization: Reaction of a tertiary amine with an appropriate alkyl halide to form the

quaternary ammonium cation.

Salt formation: Introduction of the napadisilate counter-ion.
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A generalized synthetic workflow for Aclatonium Napadisilate.
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Mechanism of Action
Aclatonium Napadisilate is a direct-acting parasympathomimetic agent with a specific affinity

for muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[4][5]

3.1. Muscarinic Acetylcholine Receptor Agonism

The smooth muscle cells of the gastrointestinal tract are innervated by the parasympathetic

nervous system, which releases acetylcholine (ACh) to stimulate muscle contraction and

increase motility. ACh exerts its effects by binding to mAChRs on the surface of these muscle

cells. Aclatonium Napadisilate mimics the action of ACh by directly binding to and activating

these mAChRs, leading to an increase in intracellular calcium levels and subsequent smooth

muscle contraction.[4] This action is competitively inhibited by atropine, a classic muscarinic

antagonist.[6]

3.2. Signaling Pathway

The activation of mAChRs (primarily M2 and M3 subtypes in the gut) by Aclatonium
Napadisilate initiates a G-protein-coupled signaling cascade. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

The increased intracellular Ca2+ concentration leads to the activation of calmodulin and

myosin light-chain kinase, resulting in smooth muscle contraction.
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Proposed signaling pathway for Aclatonium Napadisilate.

Preclinical Pharmacology
Preclinical studies demonstrated the prokinetic effects of Aclatonium Napadisilate on the

gastrointestinal tract.

4.1. In Vitro Studies
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Isolated Guinea Pig Ileum: In isolated guinea pig ileum preparations, Aclatonium
Napadisilate induced dose-dependent contractions. This effect was shown to be similar to

that of acetylcholine and was competitively antagonized by atropine, confirming its action on

muscarinic receptors.[6]

4.2. In Vivo Studies

Gastric Emptying: In studies on patients with chronic atrophic gastritis and delayed gastric

emptying, oral administration of Aclatonium Napadisilate (at doses of 12.5 mg and higher,

with a marked effect at 50 mg) significantly promoted gastric emptying.[3]

Biliary Tract Effects: In healthy individuals, duodenal administration of 50 mg and 100 mg of

Aclatonium Napadisilate increased motility of the terminal biliary tract within 6 minutes,

promoting the release of bile into the duodenum.[3]

Effect on Gastric Secretion: Aclatonium Napadisilate was found to have no significant effect

on basal or stimulated gastric acid and pepsin secretion at a dose of 100 mg orally.[3]

Due to the age of the drug, detailed quantitative data from these preclinical studies, such as

receptor binding affinities (Ki) and half-maximal effective concentrations (EC50), are not readily

available in publicly accessible literature.

Clinical Development
The clinical development of Aclatonium Napadisilate focused on its efficacy and safety in

patients with various gastrointestinal motility disorders.

5.1. Clinical Efficacy

Clinical trials were conducted in Japan from 1976 to 1978, involving 787 patients with chronic

gastritis, biliary dyskinesia, and postoperative gastrointestinal symptoms.[2] These studies

demonstrated that Aclatonium Napadisilate was effective in improving symptoms such as

nausea, vomiting, loss of appetite, and abdominal bloating.[3] A double-blind, comparative

study against metoclopramide in patients with postoperative gastrointestinal complaints found

Aclatonium Napadisilate to be significantly superior.[2]

5.2. Safety and Tolerability
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In the pre-approval clinical trials with 787 patients, adverse drug reactions were reported in 20

patients (2.54%).[3] A post-marketing surveillance study conducted over 6 years (1981-1987) in

11,563 patients reported adverse reactions in 82 patients (0.71%).[3] The most common side

effects were gastrointestinal in nature.

Adverse Reaction
Incidence in Post-Marketing Surveillance
(n=11,563)

Diarrhea 0.13% (16 cases)

Nausea 0.13% (16 cases)

Abdominal Pain 0.12% (15 cases)

Data sourced from the Japanese package insert.[3]

5.3. Pharmacokinetics in Humans

Following oral administration, the active basic component of Aclatonium Napadisilate is rapidly

absorbed from the gastrointestinal tract, with peak plasma concentrations estimated to occur

between 2 to 4 hours. The napadisilate salt component is poorly absorbed and is primarily

excreted in the feces.[3]

Experimental Protocols
Detailed experimental protocols from the original studies are not available. However, based on

standard pharmacological practices, the following outlines the likely methodologies used.

6.1. In Vitro Gastrointestinal Motility Assay (Organ Bath)

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ

bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5%

CO2.

Contraction Measurement: One end of the tissue is fixed, and the other is connected to an

isometric force transducer to record muscle contractions.
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Drug Administration: After a stabilization period, cumulative concentrations of Aclatonium
Napadisilate are added to the bath to establish a dose-response curve.

Antagonism Studies: To confirm the mechanism of action, the experiment is repeated in the

presence of a muscarinic antagonist like atropine.

Click to download full resolution via product page

Generalized workflow for an in vitro gastrointestinal motility assay.

6.2. Clinical Trial Design for Prokinetic Agents

A typical clinical trial to evaluate a prokinetic agent like Aclatonium Napadisilate would likely

follow a randomized, double-blind, placebo-controlled design.

Patient Population: Patients with a confirmed diagnosis of a gastrointestinal motility disorder

(e.g., functional dyspepsia, gastroparesis) based on established diagnostic criteria.

Intervention: Patients are randomized to receive either Aclatonium Napadisilate (e.g., 50

mg three times daily) or a matching placebo for a defined treatment period (e.g., 4-8 weeks).

Primary Efficacy Endpoint: The primary outcome would typically be the change from baseline

in a validated symptom severity score, such as the Gastrointestinal Symptom Rating Scale

(GSRS).

Secondary Endpoints: These could include objective measures of gastrointestinal motility

(e.g., gastric emptying scintigraphy), patient-reported outcomes on quality of life, and safety

assessments.

Statistical Analysis: The primary analysis would compare the change in the primary endpoint

between the Aclatonium Napadisilate and placebo groups using appropriate statistical tests

(e.g., ANCOVA).

Conclusion
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Aclatonium Napadisilate represents an early effort in the development of prokinetic agents,

originating from a natural product lead. Its mechanism as a direct-acting muscarinic

acetylcholine receptor agonist provided a targeted approach to enhancing gastrointestinal

motility. While it showed a favorable safety profile and demonstrated efficacy in certain patient

populations, the evolution of the pharmaceutical landscape for gastrointestinal disorders has

led to its discontinuation. This technical guide provides a historical and pharmacological

overview based on the available data, serving as a reference for researchers interested in the

development of prokinetic therapies. Further investigation into archived company documents or

older Japanese scientific literature may be necessary to uncover more detailed quantitative

data and experimental protocols.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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